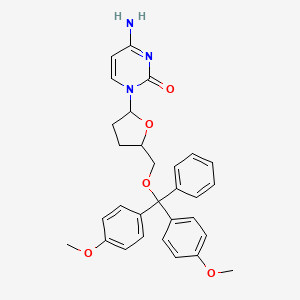

2',3'-Dideoxy-5'-O-DMT-cytidine

Description

Significance of Modified Nucleosides in Contemporary Nucleic Acid Chemistry and Biology Research

The deliberate chemical modification of nucleosides, the fundamental building blocks of DNA and RNA, has become a cornerstone of modern nucleic acid research. belnauka.byfrontiersin.org These analogs, which possess altered sugar, base, or phosphate (B84403) components, serve as powerful tools to investigate and manipulate biological processes. nih.govuth.gr

Key research applications include:

Probing Biological Mechanisms: Modified nucleosides are used to explore the intricate mechanisms of DNA and RNA processing enzymes. For instance, studies using nucleobase-modified nucleotides have challenged traditional views on the necessity of hydrogen bonding for DNA stability and polymerase function, shedding light on the roles of shape, size, and hydrophobicity. frontiersin.org

Synthetic Biology and Genetic Expansion: Researchers are using modified nucleosides to expand the genetic alphabet beyond the natural four bases (A, T, C, G). frontiersin.org This emerging field of synthetic biology aims to create novel life forms with enhanced functionalities, such as the ability to incorporate unnatural amino acids into proteins. frontiersin.org

Therapeutic Development: The development of nucleoside analogs has been pivotal in antiviral and anticancer therapies. By mimicking natural nucleosides, these compounds can be incorporated into growing DNA or RNA chains by viral or cellular polymerases, subsequently halting the replication process. uth.gr

Enhancing Stability and Functionality: Modifications to the sugar-phosphate backbone or the nucleobases can confer desirable properties to synthetic nucleic acids, such as increased resistance to degradation by cellular enzymes (nucleases). nih.gov This enhanced stability is crucial for the development of nucleic acid-based therapeutics like antisense oligonucleotides and RNAi. nih.govmdpi.com

Overview of Dideoxynucleoside Analogs in Synthetic Nucleic Acid Architectures

Dideoxynucleosides (ddNTPs) are a specific class of modified nucleosides defined by the absence of a hydroxyl (-OH) group at the 3' position of the deoxyribose sugar. wikipedia.org This seemingly minor alteration has profound consequences for nucleic acid synthesis. DNA polymerases, the enzymes responsible for building DNA strands, catalyze the formation of a phosphodiester bond between the 3'-OH group of the growing DNA chain and the 5' phosphate group of an incoming nucleotide. wikipedia.orglibretexts.org

Because dideoxynucleosides lack the essential 3'-OH group, their incorporation into a DNA strand makes further elongation impossible. wikipedia.org This property makes them effective "chain terminators." wikipedia.orgbiosyn.com This chain-terminating principle was famously harnessed by Frederick Sanger in 1977 to develop the dideoxy chain-termination method of DNA sequencing. libretexts.orgtaylorandfrancis.com This groundbreaking technique involves synthesizing DNA fragments that randomly terminate at each base position due to the incorporation of a specific ddNTP, allowing the precise sequence of the DNA template to be determined. libretexts.orgtaylorandfrancis.com

Beyond sequencing, dideoxynucleotides are valuable tools in various molecular biology applications, including site-directed mutagenesis, primer extension assays, and in vitro transcription, where the ability to precisely halt polymerase activity is required. biosyn.com 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates, which are related analogs, have also been shown to be effective inhibitors of various DNA polymerases and can be used as terminators for DNA sequencing. nih.gov

Role of the 5'-O-Dimethoxytrityl (DMT) Protecting Group in Synthetic Nucleoside Chemistry

The 4,4'-dimethoxytrityl (DMT) group is a bulky, acid-labile protecting group that is fundamental to modern solid-phase oligonucleotide synthesis. ontosight.aiwikipedia.org Its primary role is to selectively block the 5'-hydroxyl group of a nucleoside phosphoramidite (B1245037), the chemical building block used in synthesis. researchgate.netsigmaaldrich.com

The process of chemically synthesizing DNA is a cyclical one, adding one nucleotide at a time in the 3' to 5' direction. danaher.combiotage.com The DMT group is crucial for ensuring this process is orderly and efficient:

Protection: During the coupling step, the 5'-OH of the incoming nucleoside phosphoramidite must be protected to prevent it from reacting with other molecules or with itself, which would lead to unwanted side products. researchgate.nettwistbioscience.com The large size of the DMT group provides this protection effectively. researchgate.net

Controlled Deprotection (Detritylation): At the beginning of each synthesis cycle, the DMT group is removed from the nucleoside that is already attached to the solid support. biotage.comatdbio.com This is achieved by treating it with a mild acid, such as trichloroacetic acid (TCA). sigmaaldrich.com This "detritylation" step exposes the 5'-OH group, making it available to react with the next incoming phosphoramidite. danaher.combiotage.com

Monitoring Synthesis Efficiency: The DMT cation that is cleaved off during detritylation has a characteristic bright orange color and absorbs light strongly at a specific wavelength (around 495 nm). sigmaaldrich.combiotage.comatdbio.com This provides a real-time method to quantify the amount of DMT released in each cycle, which directly correlates to the coupling efficiency of the previous step. atdbio.com This monitoring is vital for ensuring the synthesis of high-quality, full-length oligonucleotides.

Data Tables

Table 1: Physicochemical Properties of 2',3'-Dideoxy-5'-O-DMT-cytidine

| Property | Value | Reference |

| IUPAC Name | 4-Amino-1-[(2R,5S)-5-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]tetrahydro-2-furanyl]-2(1H)-pyrimidinone | biosynth.com |

| Synonyms | 5'-O-DMT-2',3'-dideoxycytidine, 2',3'-Dideoxy-5'-O-DMT-D-cytidine | biosynth.com |

| Chemical Formula | C₃₀H₃₁N₃O₅ | biosynth.com |

| Molecular Weight | 513.6 g/mol | biosynth.com |

| CAS Number | 797804-87-6 | biosynth.com |

| Primary Use | Intermediate in solid-phase oligonucleotide synthesis | biosynth.com |

Table 2: Key Chemical Moieties of this compound and Their Functions

| Chemical Moiety | Description | Primary Function in Synthetic Chemistry | Reference |

| Cytidine (B196190) | A pyrimidine (B1678525) nucleoside base. | Forms the core identity of the nucleoside. | wikipedia.org |

| 2',3'-Dideoxyribose | A modified sugar ring lacking hydroxyl groups at the 2' and 3' positions. | Acts as a chain terminator if incorporated by a DNA polymerase, though its primary role here is as a synthetic building block. | wikipedia.org |

| 5'-O-Dimethoxytrityl (DMT) Group | A bulky, acid-labile protecting group attached to the 5' position of the sugar. | Protects the 5'-hydroxyl group during oligonucleotide synthesis to ensure controlled, directional chain elongation. | ontosight.airesearchgate.netsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H31N3O5 |

|---|---|

Molecular Weight |

513.6 g/mol |

IUPAC Name |

4-amino-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C30H31N3O5/c1-35-24-12-8-22(9-13-24)30(21-6-4-3-5-7-21,23-10-14-25(36-2)15-11-23)37-20-26-16-17-28(38-26)33-19-18-27(31)32-29(33)34/h3-15,18-19,26,28H,16-17,20H2,1-2H3,(H2,31,32,34) |

InChI Key |

DXSDODVHRTXQLY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CCC(O4)N5C=CC(=NC5=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 ,3 Dideoxy 5 O Dmt Cytidine and Its Functionalized Derivatives

Stereoselective Synthetic Routes to 2',3'-Dideoxycytidine Scaffolds

The synthesis of the core 2',3'-dideoxycytidine (ddC) scaffold with the correct stereochemistry is a fundamental challenge. One prominent strategy is the "chiral pool" approach, which utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars. wikipedia.orgbccollegeasansol.ac.instudysmarter.co.uk This method preserves the existing chirality throughout the synthetic sequence, leading to the desired stereoisomer of the final product. wikipedia.org For instance, syntheses starting from cytidine (B196190) itself have been reported, providing a direct route to the ddC scaffold. acs.org

Another powerful technique involves 1,3-dipolar cycloaddition reactions. For example, the reaction of diazomethane (B1218177) with (5S)-5-benzoyloxymethyl-(5H)-furan-2-one, followed by photoinduced nitrogen elimination, stereoselectively forms a key bicyclic intermediate. This intermediate can then be converted through several steps into 2',3'-dideoxy-2',3'-alpha-methanocytidine. nih.gov Furthermore, the use of directing groups at the 3'-position of the sugar can influence the stereochemical outcome of glycosylation reactions, favoring the formation of the desired β-anomer. For example, a 3'-O-(N-acetyl)-glycyl-protected 2'-deoxyribofuranose has been shown to direct the coupling with silylated bases to yield β-ribonucleosides with high selectivity. researchgate.net

Strategic Installation and Selective Cleavage of the 5'-O-Dimethoxytrityl Protecting Group

The 4,4'-dimethoxytrityl (DMT) group is a widely used protecting group for the 5'-hydroxyl function of nucleosides in oligonucleotide synthesis. wikipedia.org Its installation is typically achieved by reacting the nucleoside with DMT chloride in a pyridine (B92270) solvent. google.com The DMT group exhibits a preference for the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group due to steric hindrance, as the DMT group is large and bulky. researchgate.net However, this selectivity is not absolute, and mixtures of 5'- and 3'-O-DMT products can be formed initially. Driving the reaction to completion often favors the formation of the 3',5'-bis-DMT product, which can be more easily separated from the desired 5'-O-mono-DMT product. google.com

The key advantage of the DMT group is its lability under mild acidic conditions, allowing for its selective removal without affecting other protecting groups on the nucleobase or the phosphodiester backbone of an oligonucleotide. wikipedia.orggoogle.com This deprotection is a critical step in solid-phase oligonucleotide synthesis to free the 5'-hydroxyl for the next coupling reaction. Common reagents for DMT removal include 80% acetic acid, dichloroacetic acid (DCA), or trichloroacetic acid (TCA). nih.govyale.edu The resulting dimethoxytrityl cation has a characteristic orange color, which can be used to quantify the yield of each coupling step. wikipedia.org

Chemoenzymatic and Regioselective Approaches in Nucleoside Derivatization

Chemoenzymatic methods offer a powerful strategy for the regioselective modification of nucleosides, often providing high selectivity under mild reaction conditions. Enzymes such as lipases and esterases can be employed for the selective acylation or deacetylation of hydroxyl groups on the sugar moiety. oup.comnih.gov For example, Aspergillus niger lipase (B570770) and Burkholderia cepacia esterase have been used for the regioselective deacetylation of peracetylated cytidine to yield N4-acetylcytidine and 2',3'-O,N4-triacetylcytidine, respectively. oup.comnih.govtandfonline.com

These enzymatic transformations can provide access to specific partially protected nucleosides that are difficult to obtain through purely chemical methods. For instance, enzyme-catalyzed deacetylation can be a key step in the synthesis of regioselectively protected forms of cytidine, which can then be converted into valuable phosphoramidite (B1245037) building blocks. oup.comnih.gov The regioselectivity of these enzymatic reactions can sometimes be influenced by the choice of solvent. oup.com Furthermore, cytidine deaminases have been shown to catalyze the conversion of N4-substituted pyrimidine (B1678525) nucleosides, demonstrating the potential for enzymatic modification of the nucleobase itself. nih.gov

Conversion of 2',3'-Dideoxy-5'-O-DMT-cytidine to Phosphoramidite Building Blocks

The conversion of this compound into its corresponding phosphoramidite is a crucial step for its use in automated solid-phase oligonucleotide synthesis. This process, known as phosphitylation, involves the reaction of the free 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent. entegris.com A common phosphitylating reagent is 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite or bis(diisopropylamino)(2-cyanoethoxy)phosphine. nih.govresearchgate.net

The reaction is typically carried out in the presence of a weak acid activator, such as 1H-tetrazole or pyridinium (B92312) trifluoroacetate (B77799) (Py·TFA). acs.orgresearchgate.net Py·TFA is often favored due to its non-toxic nature, stability, and high solubility in organic solvents. researchgate.net Microwave-assisted phosphitylation has also been developed as an efficient method to accelerate the reaction and improve yields, particularly for sterically hindered nucleosides. nih.gov The resulting phosphoramidite is a stable compound that can be readily activated during oligonucleotide synthesis to form the desired phosphite (B83602) triester linkage. entegris.com

Synthetic Pathways for 3'-Modified 2',3'-Dideoxycytidine Analogs

The synthesis of 3'-modified 2',3'-dideoxycytidine analogs is of significant interest for developing new therapeutic agents. These modifications can alter the biological properties of the nucleoside, such as its ability to be incorporated into DNA and terminate chain elongation.

Synthesis of 3'-Amino-2',3'-dideoxycytidine (B1198059) Derivatives

The synthesis of 3'-amino-2',3'-dideoxycytidine often starts from a readily available nucleoside like 2'-deoxyuridine. prepchem.com A common strategy involves the tritylation of the 5'-hydroxyl group, followed by mesylation of the 3'-hydroxyl group. Nucleophilic substitution of the 3'-mesyloxy group with an azide (B81097), typically using lithium azide or sodium azide, introduces the nitrogen functionality with inversion of stereochemistry. prepchem.com The resulting 3'-azido intermediate can then be reduced to the 3'-amino group via catalytic hydrogenation using a palladium on charcoal catalyst. prepchem.com

Alternatively, direct chemical modification of 2'-deoxycytidine (B1670253) has been reported for the synthesis of 3'-amino-2',3'-dideoxycytidine. nih.gov Prodrugs of 3'-amino-2',3'-dideoxycytidine have also been synthesized, such as 2',3'-dideoxy-3'-(N-acyl-L-phenylalanylamino)cytidines, to potentially improve its therapeutic properties. nih.gov

Synthesis of 3'-Thio-2',3'-dideoxycytidine Derivatives

The synthesis of 3'-thio-2',3'-dideoxycytidine has been achieved starting from N4-benzoyl-5'-O-dimethoxytrityl-2'-deoxycytidine. nih.govoup.comoup.com A key step in this synthesis is the formation of a 2,3'-anhydronucleoside via a Mitsunobu reaction. oup.comoup.com This is followed by nucleophilic opening of the anhydro ring with a sulfur nucleophile. The resulting 3'-thio-nucleoside can then be converted into its corresponding phosphorothioamidite for incorporation into oligonucleotides. nih.govoup.comoup.com Automated coupling procedures have been developed for the incorporation of these phosphorothioamidites, enabling the synthesis of oligonucleotides containing a 3'-S-phosphorothiolate linkage. nih.govoup.comoup.comnih.gov

Application of 2 ,3 Dideoxy 5 O Dmt Cytidine As a Monomeric Unit in Oligonucleotide Synthesis

Principles and Optimization of Solid-Phase Oligonucleotide Synthesis Protocols

Solid-phase oligonucleotide synthesis is the cornerstone of modern nucleic acid chemistry, enabling the automated, stepwise construction of DNA and RNA strands with defined sequences. danaher.com The most prevalent method is phosphoramidite (B1245037) chemistry, which proceeds in the 3' to 5' direction. biotage.comsigmaaldrich.com The synthesis occurs on a solid support, typically controlled-pore glass (CPG) or polystyrene, to which the first nucleoside is attached. biotage.com The process involves a repeated cycle of four main chemical reactions for each nucleotide added.

The synthesis cycle begins with Detritylation , the removal of the acid-labile 5'-DMT protecting group from the support-bound nucleoside. sigmaaldrich.com This is typically achieved using a brief treatment with an acid like 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent. sigmaaldrich.combiosearchtech.com The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent reaction. danaher.com The efficiency of the entire synthesis can be monitored by measuring the absorbance of the orange-colored DMT cation released during this step. sigmaaldrich.combiosearchtech.com

The next step is Coupling , where the newly exposed 5'-OH group attacks an incoming nucleoside phosphoramidite monomer. sigmaaldrich.com This monomer is "activated" by a catalyst, such as 5-(ethylthio)-1H-tetrazole (ETT), which protonates the diisopropylamino group of the phosphoramidite, making it a reactive intermediate. sigmaaldrich.com This reaction forms an unstable phosphite (B83602) triester linkage. danaher.com Standard coupling times are short, often around 30 seconds, but may be extended for modified or sterically hindered monomers. biosearchtech.com

To prevent the elongation of chains that failed to react during the coupling step (which would result in deletion mutations), a Capping step is performed. Unreacted 5'-hydroxyl groups are permanently blocked by acetylation using reagents like acetic anhydride (B1165640) and N-methylimidazole. danaher.comsigmaaldrich.com

Finally, the internucleoside phosphite triester bond is stabilized in the Oxidation step. A solution of iodine in the presence of water and a weak base like pyridine (B92270) converts the trivalent phosphite triester into a more stable, pentavalent phosphate (B84403) triester, similar to the natural phosphodiester backbone. danaher.combiotage.com After oxidation, the cycle can be repeated, starting with the detritylation of the newly added nucleotide.

Optimization of these protocols involves adjusting reaction times, reagent concentrations, and the choice of activators and protecting groups to maximize the yield and purity of the final oligonucleotide product. chemie-brunschwig.ch

Table 1: Standard Solid-Phase Phosphoramidite Synthesis Cycle

| Step | Purpose | Typical Reagents | Typical Time |

|---|---|---|---|

| 1. Detritylation | Removal of 5'-DMT protecting group to expose 5'-OH. | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM). sigmaaldrich.combiosearchtech.com | 60 seconds. oup.com |

| 2. Coupling | Formation of a phosphite triester bond between the support-bound nucleoside and a new phosphoramidite monomer. | Nucleoside phosphoramidite and an activator (e.g., Tetrazole, ETT) in Acetonitrile. biotage.comsigmaaldrich.com | 30-600 seconds. biosearchtech.com |

| 3. Capping | Acetylation of unreacted 5'-OH groups to prevent the formation of deletion sequences. | Acetic Anhydride and N-Methylimidazole in THF/Pyridine. biotage.comsigmaaldrich.com | 30 seconds. biotage.com |

Integration of 2',3'-Dideoxy-5'-O-DMT-cytidine into Synthetic Oligonucleotide Sequences

The integration of this compound into a growing oligonucleotide chain follows the standard solid-phase synthesis protocol. Its 5'-DMT group allows it to be presented as a phosphoramidite monomer, ready for coupling. However, its defining feature is the lack of a 3'-hydroxyl group.

During synthesis, which proceeds in the 3'→5' direction, the phosphoramidite of 2',3'-dideoxycytidine is added in the final coupling cycle. The synthesizer performs the standard coupling, capping, and oxidation steps. Once this monomer is incorporated, the oligonucleotide has a 2',3'-dideoxycytidine at its 5'-end. Because this terminal residue lacks a 3'-hydroxyl group, no further phosphoramidite monomers can be added, effectively halting chain elongation. The DMT group can be left on ("DMT ON" synthesis) to aid in the purification of the full-length product by reverse-phase HPLC, as the DMT group significantly increases the hydrophobicity of the desired oligonucleotide compared to truncated failure sequences. danaher.combiosearchtech.com

Mechanisms of Chain Termination and Controlled Oligonucleotide Length Regulation

The primary function of incorporating a 2',3'-dideoxynucleoside, such as 2',3'-dideoxycytidine, is to terminate the synthesis of the oligonucleotide chain. In both enzymatic DNA synthesis (by DNA polymerases) and chemical solid-phase synthesis, chain elongation relies on the presence of a free 3'-hydroxyl group on the terminal nucleotide. nih.govnih.gov This -OH group is essential for forming a phosphodiester bond with the 5'-phosphate group (or its chemical equivalent) of the incoming nucleotide.

2',3'-dideoxynucleosides lack this crucial 3'-OH group. nih.gov When a 2',3'-dideoxycytidine phosphoramidite is coupled to the growing chain, the resulting 5'-terminus of the oligonucleotide has no site for the next phosphoramidite to attach. Consequently, the polymerization process is irreversibly terminated. nih.gov This property allows for precise control over the final length of the synthetic oligonucleotide. By introducing the dideoxy monomer at a specific cycle, synthesis is halted at that position, ensuring a homogenous product of a predetermined length. This is particularly useful in applications where preventing any possibility of extension is critical, such as in the preparation of certain probes or primers.

Methodologies for the Synthesis of Modified Nucleic Acid Constructs

The unique structure of dideoxy nucleosides also makes them valuable precursors for creating oligonucleotides with modified backbones, such as N3'-P5' phosphoramidates.

Oligodeoxyribonucleotide N3'→P5' phosphoramidates are nucleic acid analogs where the 3'-oxygen atom of the phosphodiester linkage is replaced by a nitrogen atom. oup.comresearchgate.net This modification imparts unique properties, including remarkable stability when hybridized to complementary RNA or DNA strands. oup.comacs.org

The synthesis of these modified oligonucleotides is achieved using 5'-O-DMT-3'-amino-2',3'-dideoxynucleosides as the monomeric building blocks. oup.comresearchgate.net These precursors are prepared from standard nucleosides through multi-step chemical transformations. oup.com Once the 3'-aminonucleoside monomers are obtained, they can be incorporated into an oligonucleotide chain on a solid support using a modified synthetic cycle.

One established method involves an oxidative coupling driven by carbon tetrachloride. researchgate.netacs.org The cycle begins with a standard detritylation to expose the 5'-OH group of the support-bound chain. This is followed by a phosphitylation step to generate a 5'-H-phosphonate diester. The key step is the coupling of the 5'-DMT-3'-aminonucleoside with this H-phosphonate group in the presence of carbon tetrachloride and a base like triethylamine (B128534), which drives the formation of the N3'-P5' phosphoramidate (B1195095) linkage. oup.comacs.org This cycle achieves average coupling yields of 94-97% per step. oup.comacs.org

An alternative approach is the phosphoramidite amine-exchange method, which also generates the desired N3'→P5' linkage with coupling yields in the 92-95% range. acs.org

Table 2: Example Synthetic Cycle for N3'→P5' Phosphoramidate Assembly

| Step | Reagent/Condition | Time |

|---|---|---|

| i. Detritylation | 5% dichloroacetic acid in CH₂Cl₂ | 60 s |

| ii. Phosphitylation | 0.2 M 2-cyanoethoxy-(N,N-diisopropylamino)chlorophosphoramidite and 0.2 M diisopropylethylamine in CH₂Cl₂ | 15 min |

| iii. Hydrolysis | 0.5 M tetrazole in acetonitrile:H₂O (9:1 v/v) | 5 min |

| iv. Coupling | 0.2 M 3'-aminonucleoside in 3% triethylamine in acetonitrile:carbon tetrachloride (2:1 v/v) | 60 min |

Source: Adapted from Gryaznov, S. M., & Chen, J. K. (1994). Nucleic Acids Research. oup.com

The integration of modified nucleosides, including those used for chain termination or backbone modification, into oligonucleotides is readily achievable using automated DNA synthesizers. oup.com While the fundamental four-step phosphoramidite cycle remains the same, protocols often require optimization to accommodate the unique chemical properties of the modified monomers.

For many modified nucleosides, a key adjustment is the extension of the coupling time. biosearchtech.com Standard nucleosides may couple with high efficiency in under a minute, but modified bases, especially those that are sterically bulky, may require coupling times of 5 to 15 minutes to achieve acceptable yields. biosearchtech.comoup.com For instance, the automated synthesis of N3'→P5' phosphoramidates involves a significantly longer coupling step (e.g., 60 minutes) compared to standard DNA synthesis. oup.com Similarly, the incorporation of 3'-S-phosphorothiolate linkages via an automated procedure has been developed with extended coupling times, yielding efficiencies of 85-90%. nih.gov

Modern DNA synthesizers are programmable, allowing users to create custom protocols that specify different reaction times and reagents for each step of the cycle. This flexibility enables the efficient and routine synthesis of oligonucleotides containing a wide variety of modifications, including the terminal incorporation of this compound or the assembly of complex constructs like N3'-P5' phosphoramidates. oup.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| 4,4'-dimethoxytrityl | DMT |

| Controlled-Pore Glass | CPG |

| Trichloroacetic Acid | TCA |

| Dichloroacetic Acid | DCA |

| 5-(ethylthio)-1H-tetrazole | ETT |

| Acetic Anhydride | - |

| N-methylimidazole | - |

| N3'-P5' Phosphoramidate | - |

| 5'-O-DMT-3'-amino-2',3'-dideoxynucleoside | 3'-aminonucleoside |

| Carbon Tetrachloride | - |

| Triethylamine | - |

| 2-cyanoethoxy-(N,N-diisopropylamino)chlorophosphoramidite | - |

| Diisopropylethylamine | - |

| Tetrazole | - |

Explorations of 2 ,3 Dideoxy 5 O Dmt Cytidine Derived Oligonucleotides in Core Academic Research Fields

Structural and Conformational Studies of Modified Nucleic Acids

The absence of the 2'- and 3'-hydroxyl groups in the dideoxyribose sugar of ddC introduces significant structural and energetic changes when incorporated into a nucleic acid strand. These changes are the subject of intense study to understand the fundamental principles of nucleic acid structure and stability.

The introduction of a 2',3'-dideoxycytidine residue into a DNA duplex can significantly alter its thermodynamic stability. The lack of the hydroxyl groups, particularly the 3'-OH, disrupts the typical sugar pucker and local hydration patterns, which in turn affects the enthalpic and entropic contributions to duplex formation. nih.govnih.gov

Studies have shown that lesions or modifications in a DNA strand, including abasic sites which share some characteristics with dideoxy modifications, generally lead to a destabilization of the duplex. nih.govnih.gov The extent of this destabilization is highly dependent on the surrounding sequence context. nih.gov For instance, the thermodynamic impact of a lesion is strongly influenced by the identity of the neighboring base pairs. nih.gov

The kinetics of hybridization, encompassing the rates of association (k_on) and dissociation (k_off) of complementary strands, are also affected. nih.gov Modifications that alter duplex stability invariably impact these kinetic parameters. A less stable duplex, for example, will typically exhibit a faster dissociation rate. Understanding these kinetic changes is crucial for applications where the timing of strand association or dissociation is important. nih.gov

| Duplex Type | Melting Temperature (Tm, °C) | Enthalpy Change (ΔH°, kcal/mol) | Entropy Change (ΔS°, cal/mol·K) | Free Energy Change (ΔG°37, kcal/mol) |

|---|---|---|---|---|

| Unmodified Duplex | 55.0 | -80.0 | -220.0 | -12.0 |

| Dideoxy-Modified Duplex | 48.5 | -72.0 | -200.0 | -10.5 |

Note: Data are hypothetical and for illustrative purposes, based on general findings that modifications often decrease Tm and alter thermodynamic parameters. nih.govnih.govfiu.edu

Beyond the canonical double helix, DNA can form various non-canonical structures like G-quadruplexes, i-motifs, and triplexes. mdpi.comglenresearch.com These structures are often found in functionally important genomic regions, such as promoters and telomeres, and are involved in regulating gene expression and maintaining genomic stability. frontiersin.orgnih.gov

The incorporation of modified nucleosides, including dideoxy derivatives, is a key strategy to probe the structure, stability, and function of these non-canonical arrangements. mdpi.com For example, introducing a dideoxy modification can help to define the boundaries of a G-quadruplex structure or to study the folding pathways by trapping intermediate states. While guanine (B1146940) oxidation to 8-oxo-7,8-dihydroguanine (OG) has been shown to impact G-quadruplex stability in a position-dependent manner, the effects of dideoxy modifications are also an area of active investigation. nih.gov The stability of G-quadruplexes can be maintained even with modifications, sometimes by extruding the modified residue into a loop. nih.gov The study of these modified non-canonical structures provides insight into their biological roles and potential as therapeutic targets. frontiersin.orgmdpi.com

Development and Application of Modified Oligonucleotides as Biochemical Probes

Oligonucleotides containing 2',3'-dideoxycytidine are valuable as biochemical probes due to their defined chain-terminating properties and the ability to introduce specific labels.

Understanding how proteins recognize and bind to specific DNA sequences is fundamental to molecular biology. Oligonucleotides modified with 2',3'-dideoxycytidine can be used to construct specialized probes for these studies. For instance, a dideoxy-terminated oligonucleotide can be used as a primer in footprinting assays. By preventing extension by a polymerase, it helps to precisely map the binding site of a protein on a DNA template.

Furthermore, these modified oligonucleotides can be incorporated into DNA affinity chromatography setups. nih.gov By attaching a dideoxy-terminated DNA bait sequence to a solid support, researchers can isolate and identify specific DNA-binding proteins from complex cellular extracts. The chain-terminating feature ensures the precise length of the bait, which can be critical for capturing proteins that recognize specific structural features at the end of a DNA sequence. nih.gov The design of these probes often involves placing a biotin (B1667282) label at the 5'-end for immobilization onto streptavidin-coated beads. nih.gov

The chemical synthesis of oligonucleotides using phosphoramidite (B1245037) chemistry allows for the site-specific incorporation of various labels, such as fluorescent dyes, biotin, or spin labels. nih.govnih.gov The starting material, 2',3'-Dideoxy-5'-O-DMT-cytidine, is integrated into an oligonucleotide using standard automated synthesis protocols. sigmaaldrich.com The DMT group is removed at each cycle to allow for the addition of the next nucleotide. sigmaaldrich.com

Once the dideoxycytidine-modified oligonucleotide is synthesized, labels can be attached. For example, an amino-linker can be incorporated during synthesis, which is then postsynthetically conjugated to an N-hydroxy-succinimidyl (NHS) ester of a fluorescent dye. nih.gov These labeled, chain-terminated probes are instrumental in a variety of molecular recognition assays, including fluorescence resonance energy transfer (FRET) to measure distances, and in primer extension assays to detect specific nucleotide positions. biosyn.com

Enzymatic Reaction Mechanisms and Substrate Recognition Studies utilizing Dideoxy-Modified Nucleic Acids

The most classic application of dideoxy-modified nucleotides is in the study of DNA polymerases. researchgate.net The incorporation of a 2',3'-dideoxycytidine triphosphate (ddCTP) into a growing DNA strand by a DNA polymerase leads to the immediate cessation of synthesis, as it lacks the 3'-OH group required for the next phosphodiester bond to form. biosyn.comresearchgate.net This principle is the cornerstone of the Sanger DNA sequencing method. researchgate.netresearchgate.net

Different DNA polymerases exhibit varying abilities to utilize dideoxynucleoside triphosphates (ddNTPs) as substrates. nih.gov For example, some studies have shown that DNA polymerase beta can incorporate ddGTP efficiently, whereas DNA polymerase alpha and E. coli DNA polymerase I utilize it poorly. nih.gov Similarly, the analogue dddTTP (2',3'-dideoxy-2',3'-dehydrothymidine 5'-triphosphate) acts as a terminator for several polymerases but not for DNA polymerase alpha. nih.gov By comparing the kinetics of incorporation of ddCTP versus the natural dCTP, researchers can gain profound insights into the active site geometry and substrate discrimination mechanisms of different polymerases. nih.govwikipedia.org

This differential utilization is critical for understanding the roles of various polymerases in processes like DNA replication and repair. nih.gov

| DNA Polymerase | Typical ddNTP Substrate Efficiency | Primary Cellular Function |

|---|---|---|

| DNA Polymerase I (E. coli) | Poor to Moderate | Repair and Replication |

| DNA Polymerase III (E. coli) | Poor | Main Replicative Polymerase |

| DNA Polymerase α (eukaryotic) | Poor | Initiation of Replication |

| DNA Polymerase β (eukaryotic) | Good to Excellent | Base Excision Repair |

| Reverse Transcriptase | Good to Excellent | RNA-dependent DNA Synthesis |

Note: Efficiency can vary based on the specific dideoxynucleotide and reaction conditions. Data is a qualitative summary based on findings in the literature. nih.govnih.gov

Probing the Specificity of Nucleic Acid Polymerases and Ligases

The specific incorporation of nucleotides by DNA polymerases is fundamental to maintaining genomic integrity. Oligonucleotides containing 2',3'-dideoxycytidine (ddC) are instrumental in studying the specificity of these enzymes. Because they lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, their incorporation effectively terminates the growing DNA chain. wikipedia.orgbiostate.ai This "chain-termination" principle, famously forming the basis of the Sanger sequencing method, allows researchers to precisely map the points of nucleotide incorporation. taylorandfrancis.comnih.gov

By introducing 2',3'-dideoxycytidine triphosphate (ddCTP) into an in vitro DNA synthesis reaction, scientists can assess a polymerase's ability to discriminate between the modified and natural deoxycytidine triphosphate (dCTP). wikipedia.orgbiostate.ai The frequency and position of chain termination provide insights into the enzyme's active site geometry and its interaction with the sugar moiety of the nucleotide. frontiersin.org This technique has been crucial in comparing the specificities of different DNA polymerases, including those from various organisms and viral sources. nih.gov

Similarly, DNA ligases, which join DNA strands by catalyzing the formation of a phosphodiester bond, can be probed using oligonucleotides with a 3'-dideoxycytidine terminus. The inability of the ligase to act on such a substrate helps to define the structural requirements for enzyme-substrate recognition and catalytic activity.

Characterization of Enzyme Inhibition Mechanisms by Modified Substrates

Oligonucleotides incorporating 2',3'-dideoxycytidine serve as valuable tools for elucidating the mechanisms of enzyme inhibition. When the triphosphorylated form, ddCTP, is introduced into a DNA synthesis reaction, it acts as a competitive inhibitor of the natural substrate, dCTP. nih.gov By systematically varying the concentrations of both the inhibitor and the natural substrate, researchers can determine key kinetic parameters, such as the inhibition constant (Ki). nih.govnih.gov This data provides a quantitative measure of the inhibitor's potency and offers insights into the competitive nature of the inhibition. nih.gov

The mechanism of inhibition by ddCTP is primarily through chain termination. wikipedia.org Once incorporated by a DNA polymerase, the absence of the 3'-hydroxyl group prevents the addition of the subsequent nucleotide, halting further DNA synthesis. wikipedia.orgresearchgate.net This irreversible termination is a hallmark of this class of inhibitors. nih.gov Studies using ddCTP have been instrumental in understanding how different DNA polymerases, such as polymerase α and polymerase δ, are differentially inhibited, revealing nuances in their catalytic mechanisms and substrate specificities. nih.gov The triphosphate form of 3'-amino-2',3'-dideoxycytidine (B1198059) has been shown to competitively inhibit the incorporation of dCTP by DNA polymerase alpha. nih.gov

| Enzyme | Inhibitor | Inhibition Constant (Ki) | Mechanism of Action |

| DNA Polymerase α | ddCTP | >200 µM nih.gov | Competitive inhibition, Chain termination wikipedia.orgnih.gov |

| DNA Polymerase δ | ddTTP | ~25 µM (for repair synthesis) nih.gov | Competitive inhibition, Chain termination |

| DNA Polymerase β | ddTTP | <2 µM nih.gov | Competitive inhibition, Chain termination |

| Calf Thymus DNA Polymerase α | 3'-amino-2',3'-dideoxycytidine triphosphate | 9.6 µM nih.gov | Competitive inhibition with respect to dCTP nih.gov |

Advancements in Research Tools for DNA Mutagenesis and Repair Pathway Investigations

The ability of 2',3'-dideoxycytidine-modified oligonucleotides to terminate DNA synthesis has been harnessed to develop powerful tools for studying DNA mutagenesis and repair. In site-directed mutagenesis, an oligonucleotide containing a ddC residue at a specific position can be used as a primer. During DNA synthesis, elongation will cease at this point, allowing for the generation of specific truncated DNA fragments.

In the context of DNA repair, these modified oligonucleotides can be used to investigate the activity of various repair enzymes. For instance, they can be used to probe the mechanisms of base excision repair (BER) and nucleotide excision repair (NER) pathways. nih.gov By incorporating a ddC residue into a DNA substrate containing a lesion, researchers can study how repair enzymes recognize and process the damaged DNA in the presence of a chain-terminating nucleotide. This can help to dissect the individual steps of the repair process and identify the specific factors involved. Furthermore, chemicals that disrupt nucleotide biosynthesis or directly inhibit DNA polymerase can lead to heritable increases in resistance to certain drugs, indicating alterations in replicative DNA synthesis. nih.gov

Engineering of Oligonucleotides for Targeted Gene Regulation Research (e.g., Antisense and Gene Silencing Methodologies)

The unique properties of 2',3'-dideoxycytidine are also being explored in the engineering of oligonucleotides for targeted gene regulation. In antisense technology, synthetic oligonucleotides are designed to bind to specific mRNA sequences, thereby inhibiting gene expression. nih.govresearchgate.net Chemical modifications are often introduced into these antisense oligonucleotides to enhance their stability, binding affinity, and cellular uptake. nih.govnih.gov

While uniformly modified oligonucleotides with certain 2'-sugar modifications can be ineffective, the creation of "gapmer" antisense oligonucleotides has shown promise. nih.govaesnet.org These chimeric molecules typically feature a central block of standard DNA or phosphorothioate-modified DNA, which is capable of recruiting RNase H to cleave the target mRNA. researchgate.netnih.gov This central region is flanked by wings of modified nucleosides, such as those with 2'-O-methyl or 2'-fluoro modifications, which increase affinity for the target RNA and provide nuclease resistance. nih.govnih.gov

Q & A

Q. What are the critical synthetic steps and protecting group strategies for 2',3'-Dideoxy-5'-O-DMT-cytidine?

The synthesis of this compound involves sequential protection of the cytidine moiety. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to ensure regioselective phosphoramidite coupling during oligonucleotide synthesis . The exocyclic amine (N4) is acetylated to prevent undesired side reactions during nucleoside activation . The 2' and 3' hydroxyls are omitted (dideoxy modification), making the compound a chain-terminator in DNA synthesis. Methodologically, the DMT group is removed under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane), while the acetyl group is stable under these conditions but cleaved via ammonia treatment post-synthesis .

Q. How is this compound applied in synthesizing amphiphilic DNA (dod-DNA)?

This compound serves as a precursor for dodecyl phosphoramidite, which introduces hydrophobic dodecyl phosphotriester linkages into DNA strands. These modifications create amphiphilic DNA (dod-DNA) with an internal hydrophobic region, enabling applications in nanotechnology and drug delivery systems. The hydrophobic region facilitates self-assembly in aqueous environments, a property critical for membrane interaction studies .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

- HPLC : Reverse-phase HPLC with UV detection (λ = 260–280 nm) monitors DMT removal efficiency and purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects side products, such as depurinated species .

- NMR : ¹H/¹³C NMR validates the absence of 2' and 3' hydroxyls and confirms protecting group integrity .

Q. What storage conditions ensure the stability of this compound?

Store as a lyophilized solid at 4°C under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. For long-term stability (>4 years), store at -20°C in airtight, light-protected vials . Note that DMT-protected compounds are moisture-sensitive; use anhydrous solvents during handling .

Advanced Research Questions

Q. How can coupling efficiency be optimized during solid-phase synthesis using this compound?

Coupling efficiency depends on:

- Activator choice : Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile for faster phosphoramidite activation .

- Reaction time : Extend coupling to 5–10 minutes to compensate for steric hindrance from the dideoxy structure.

- Capping : Apply acetic anhydride/N-methylimidazole to cap unreacted 5'-OH groups, reducing deletion sequences . Monitor stepwise yields via trityl assay (UV quantification at 498 nm) .

Q. How to resolve contradictions in depurination rates observed during synthesis?

Depurination (base loss) may occur under acidic conditions. Mitigation strategies include:

- Reduced acid exposure : Limit DMT deprotection to ≤30 seconds.

- Temperature control : Perform synthesis at 25°C instead of elevated temperatures .

- Alternative protecting groups : Replace N4-acetyl with benzoyl, which offers greater stability under acidic conditions but requires harsher deprotection (e.g., concentrated ammonia at 55°C) .

Q. What modifications enhance the metabolic stability of oligonucleotides incorporating this compound?

- Phosphorothioate linkages : Replace the phosphate backbone with sulfur to resist nuclease degradation.

- 2'-O-Methyl or 2'-fluoro analogs : Introduce these at adjacent positions to improve duplex stability without altering the dideoxy-terminator function .

- Hydrophobic tags : Attach dodecyl or cholesterol moieties via phosphoramidite linkages to enhance cellular uptake .

Q. How is this compound used in studying nucleotide metabolism or antiviral mechanisms?

As a dideoxy analog, it acts as a chain-terminator in viral reverse transcription, inhibiting replication. Methodologically:

Q. How to troubleshoot low yields in large-scale phosphoramidite synthesis?

- Purification : Use flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to remove unreacted starting material.

- Moisture control : Employ molecular sieves (3Å) in reaction mixtures to prevent hydrolysis of the phosphoramidite .

- Quality control : Pre-dry nucleosides at 60°C under vacuum for 24 hours before derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.